8-Azanebularine -

8-Azanebularine

Catalog Number: EVT-10988668
CAS Number:
Molecular Formula: C9H11N5O4
Molecular Weight: 253.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Azanebularine is a nucleoside analog that plays a significant role in biochemical research, particularly in the study of RNA editing processes mediated by adenosine deaminases acting on RNA (ADARs). This compound is characterized by the substitution of hydrogen for the amino group at the C6 position of nebularine, enhancing its ability to inhibit RNA editing activities, especially those of the ADAR2 enzyme. The compound has garnered attention due to its potential applications in therapeutic interventions and molecular biology research.

Source and Classification

8-Azanebularine is classified as a modified nucleoside. It is synthesized from nebularine, which is a naturally occurring nucleoside. The compound's chemical structure allows it to interact with RNA and influence the activity of RNA-binding proteins. Its primary source for research and synthesis includes commercial suppliers and academic laboratories specializing in nucleic acid chemistry .

Synthesis Analysis

The synthesis of 8-azanebularine involves several critical steps:

  1. Phosphoramidite Formation: The initial step typically includes the formation of a phosphoramidite derivative of 8-azanebularine, which serves as a building block for oligonucleotide synthesis.
  2. Incorporation into RNA Duplexes: The synthesized phosphoramidite is then incorporated into RNA strands using automated synthesizers. For example, one method involves using an ABI 394 synthesizer to produce RNA oligonucleotides containing 8-azanebularine .
  3. Cleavage and Deprotection: After synthesis, the oligonucleotides are cleaved from their solid support and deprotected using specific reagents like ammonium hydroxide and triethylamine .

These steps allow for the production of high-purity modified RNA strands that can be used in various biochemical assays.

Molecular Structure Analysis

The molecular structure of 8-azanebularine features a purine base with an azole ring modification at the C8 position, which alters its chemical properties compared to standard purines. Key structural data include:

  • Molecular Formula: C9H11N3O5
  • Molecular Weight: Approximately 227.2 g/mol
  • Structural Characteristics: The compound's unique structure facilitates its interaction with ADAR enzymes, enhancing binding affinity and specificity .

The presence of the nitrogen atom at position 8 contributes to its ability to form stable complexes with RNA.

Chemical Reactions Analysis

8-Azanebularine participates in several important chemical reactions:

  1. Deamination Reaction: When bound to RNA, it can undergo hydration leading to the formation of a tetrahedral covalent hydrate, mimicking an intermediate state in the ADAR-catalyzed deamination reaction .
  2. Inhibition Mechanism: At high concentrations, 8-azanebularine inhibits ADAR2 activity by competing with adenosine for binding sites, effectively blocking the editing process (IC50 = 15 mM) .

These reactions are crucial for understanding how modifications to nucleosides can influence enzymatic activity.

Mechanism of Action

The mechanism by which 8-azanebularine exerts its effects involves several steps:

  1. Binding to ADAR Enzymes: Upon incorporation into RNA, it binds selectively to ADAR enzymes, particularly ADAR1 and ADAR2.
  2. Base Flipping: During the editing process, the edited adenosine is flipped out into the active site of the enzyme, where 8-azanebularine facilitates this process due to its structural properties .
  3. Transition State Stabilization: The presence of 8-azanebularine stabilizes transition states during deamination, allowing researchers to probe enzymatic mechanisms more effectively .

This mechanism highlights the compound's utility in studying RNA editing dynamics.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-azanebularine include:

  • Solubility: Soluble in water and common organic solvents.
  • Fluorescence Properties: Exhibits distinct fluorescence characteristics that can be utilized in analytical techniques .
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties make it suitable for various laboratory applications.

Applications

8-Azanebularine has several significant applications in scientific research:

  1. RNA Editing Studies: It serves as a valuable tool for studying ADAR-mediated RNA editing processes, providing insights into enzyme mechanisms and substrate recognition.
  2. Therapeutic Development: Due to its inhibitory effects on ADAR enzymes, it holds potential as a therapeutic agent for diseases associated with aberrant RNA editing .
  3. Biochemical Probes: Modified oligonucleotides containing 8-azanebularine are used as probes in biochemical assays to investigate nucleic acid interactions and enzyme kinetics .
Biochemical Mechanism of Action and Transition State Mimicry

Structural Basis of Transition State Analogy in ADAR-Catalyzed Deamination

8-Azanebularine (1-(β-D-ribofuranosyl)-1,4-dihydropyrimido[4,5-c]pyridin-4-one) serves as a potent transition state analog for adenosine deamination catalyzed by Adenosine Deaminases Acting on RNA (ADAR). The hydrolytic deamination of adenosine proceeds via a tetrahedral intermediate, where a metal-activated hydroxide ion attacks the C6 position of adenosine, forming a high-energy sp³-hybridized transition state before ammonia elimination yields inosine. 8-Azanebularine undergoes spontaneous or enzyme-catalyzed covalent hydration at the N1–C6 bond, generating a stable gem-diol structure (8-azanebularine hydrate). This hydrate precisely mimics the geometry, charge distribution, and electronic configuration of the proposed tetrahedral intermediate in the ADAR reaction pathway [1] [5] [6].

Crystallographic studies of human ADAR2 bound to 8-azanebularine-containing RNA duplexes confirm this mimicry. The hydrated 8-azanebularine inserts deep into the ADAR2 active site, forming specific hydrogen bonds with catalytic residues:

  • The C6 gem-diol oxygen atoms coordinate the active site zinc ion
  • The O6 hydroxyl group hydrogen-bonds with Glutamate 396 (proton shuttle residue)
  • The N1 nitrogen hydrogen-bonds with Threonine 375
  • The N3 position interacts with Lysine 376 [6]

Table 1: Key Protein Interactions with Hydrated 8-Azanebularine in ADAR2 Active Site

Active Site ResidueInteraction TypeFunctional Role
Zinc ionCoordinationElectrophilic activation of water
Glutamate 396H-bond (O6 hydroxyl)Proton transfer
Threonine 375H-bond (N1)Transition state stabilization
Lysine 376H-bond (N3)Base orientation
Arginine 455ElectrostaticSubstrate positioning

This network of interactions positions the analog optimally, emulating the transient tetrahedral adduct. Crucially, the 8-nitrogen substitution (replacing C8–H in nebularine) increases the electrophilicity of C6, facilitating nucleophilic attack and enhancing the analog's resemblance to the electron-deficient transition state [1] [7].

Covalent Hydration Mechanism and Intermediate Trapping

The exceptional inhibitory potency of 8-azanebularine arises from its ability to undergo site-specific covalent hydration within the ADAR active site, forming a long-lived complex that halts the catalytic cycle. Unlike adenosine, 8-azanebularine lacks the C6–N⁶ bond, rendering its hydrate incapable of eliminating ammonia. This results in irreversible "intermediate trapping" [1] [6].

Biochemical evidence demonstrates this trapping mechanism:

  • pH Dependency: Hydration is favored at neutral to slightly alkaline pH (optimum ~7.5–8.0), aligning with the pH optimum of ADAR deamination, implicating base catalysis in hydration [7].
  • Kinetic Trapping: Incorporation of 8-azanebularine into model RNA substrates (e.g., GluR-B R/G editing site) increases ADAR2 binding affinity (Kd) by >100-fold compared to unmodified substrates. This high-affinity binding is abolished by active site mutations (e.g., E396A) [1] [5].
  • Structural Confirmation: X-ray crystallography reveals clear electron density for the hydrated form of 8-azanebularine within the ADAR2 active site, directly visualizing the trapped intermediate analog. The RNA duplex undergoes significant distortion (deviation from A-form geometry) to accommodate base flipping and analog insertion [6].

Table 2: Biochemical Evidence for Intermediate Trapping by 8-Azanebularine

ObservationExperimental SystemImplication
>100-fold Kd decreaseADAR2 + GluR-B RNA with 8-azanebularineTight binding via transition state mimicry
Abrogation by E396A mutationMutant ADAR2Specificity for catalytic residue
pH-dependent complex stabilityBinding assays across pH 6.0-9.0Mechanistic link to catalytic proton transfer
Disrupted A-form RNA at editing siteADAR2-RNA co-crystal structuresBase flipping requirement

This trapping mechanism is strictly dependent on duplex RNA context. Neither free 8-azanebularine nucleoside nor single-stranded RNA containing the analog significantly inhibits ADAR1 or ADAR2. High-affinity binding requires incorporation into a double-stranded RNA structure recognized by the ADAR dsRNA-binding domains (dsRBDs), confirming that productive binding necessitates the full substrate recognition apparatus [2] [3].

Comparative Mechanistic Studies with Adenosine Deaminase Substrates

Comparative analyses reveal distinct substrate recognition mechanisms between ADARs and the evolutionarily related Adenosine Deaminase (ADA), despite catalyzing analogous deamination reactions. 8-Azanebularine and related analogs provide critical insights:

  • 2,6-Diaminopurine Ribonucleoside (DAP): DAP is a substrate for ADA but is not deaminated by ADAR2. This indicates ADARs lack the catalytic machinery to displace the bulkier N⁶-amino group of DAP, unlike ADA, which possesses a more accommodating leaving group pocket [7].
  • N⁶-Methyladenosine (m⁶A) and N⁶-Ethyladenosine (e⁶A): ADAR2 slowly deaminates m⁶A (~2% rate relative to adenosine) but shows no activity toward e⁶A. This demonstrates a sterically constrained leaving group pocket in ADARs, intolerant of substituents larger than a methyl group. In contrast, ADA tolerates larger N⁶-substituents [7].
  • 8-Azaadenosine: Substitution at the 8-position accelerates ADAR2-catalyzed deamination 2.8-17-fold depending on the RNA context ("aza effect"). This contrasts sharply with ADA, where 8-azaadenosine acts as an inhibitor. The magnitude of the aza effect in ADARs suggests covalent hydration is partially rate-limiting, supporting the analog's role in mimicking the hydrative step [7] [1].

Table 3: Reactivity of Nucleoside Analogs with ADAR2 vs. Adenosine Deaminase (ADA)

Nucleoside AnalogADAR2 ReactivityADA ReactivityStructural Implication
AdenosineSubstrate (reference rate)SubstrateBaseline activity
8-AzaadenosineAccelerated substrate (2.8-17x)InhibitorHydration rate-limiting for ADAR
2,6-Diaminopurine (DAP)Not deaminatedSubstrateSteric exclusion of N⁶-NH₂ in ADAR pocket
N⁶-Methyladenosine (m⁶A)Slow substrate (~2% rate)SubstrateConstrained ADAR leaving group pocket
N⁶-Ethyladenosine (e⁶A)Not deaminatedSubstrateSmaller ADAR leaving group pocket
8-AzanebularinePotent inhibitor (IC₅₀ = 15 mM free; nM in dsRNA)InhibitorMimics tetrahedral intermediate for both

The divergent responses to DAP and N⁶-alkylated adenosines highlight fundamental differences in active site architecture. ADARs possess a sterically confined pocket optimized for the ammonia leaving group, while ADA accommodates bulkier groups. The contrasting effects of 8-aza substitution (acceleration for ADARs vs. inhibition for ADA) further underscore mechanistic distinctions, likely reflecting differences in the relative energetics of the hydrative step versus amine departure [7].

Electronic and Steric Determinants of Active Site Recognition

The high-fidelity recognition of hydrated 8-azanebularine by ADARs is governed by specific electronic and steric features within the enzyme's active site:

  • Electronic Contributions of 8-Nitrogen: Replacing the C8–H of nebularine with nitrogen significantly enhances the compound's ability to mimic the transition state. The 8-aza substitution:
  • Lowers the pKa of N1, increasing susceptibility to nucleophilic attack at C6.
  • Stabilizes the developing negative charge in the transition state through resonance.
  • Creates a hydrogen bond acceptor (N8) that interacts with Valaline 351 and solvent networks in the ADAR2 active site, as seen in crystal structures (PDB: 5ED1, 5ED2) [1] [6] [7].
  • Steric Constraints and Base Flipping: The ADAR active site imposes precise steric demands:
  • Anti Conformation: The hydrated 8-azanebularine must adopt an anti glycosidic bond conformation for productive binding, mimicking the flipped-out adenosine.
  • Ribose Pocket: The 2'-OH and 3'-OH groups of the ribose moiety form hydrogen bonds with residues like Glutamate 488 (ADAR2), explaining the inactivity against 2'-deoxy substrates.
  • Base Size Limitation: The active site cavity snugly accommodates the hydrated pyrimido[4,5-c]pyridin-4-one ring system. Larger purine analogs (e.g., 8-aza-7-deazaadenosine derivatives) show reduced binding affinity, indicating steric exclusion near the C7/N7 position [6] [9].
  • Duplex Context Dependence: Crucially, the electronic and steric features enabling transition state mimicry only confer high-affinity binding when 8-azanebularine is incorporated into duplex RNA. Structural studies reveal that ADARs utilize extensive contacts with the phosphodiester backbone flanking the editing site (typically 5 bp 5' and 8 bp 3' for ADAR1; ~20 bp total for ADAR2). These interactions facilitate the essential base-flipping mechanism, where the target adenosine (or analog) is extruded from the duplex helix into the catalytic pocket. The hydrated 8-azanebularine stabilizes this flipped conformation by forming a "molecular wedge" that prevents re-annealing into the duplex [2] [6] [9].

The synergy between the intrinsic electronic properties of the hydrated analog and the steric constraints imposed by the ADAR active site and its dsRNA binding domains creates a uniquely potent and specific transition state mimic. This precise molecular recognition underpins the utility of 8-azanebularine as an indispensable tool for probing ADAR structure, mechanism, and substrate specificity.

Properties

Product Name

8-Azanebularine

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(triazolo[4,5-d]pyrimidin-3-yl)oxolane-3,4-diol

Molecular Formula

C9H11N5O4

Molecular Weight

253.22 g/mol

InChI

InChI=1S/C9H11N5O4/c15-2-5-6(16)7(17)9(18-5)14-8-4(12-13-14)1-10-3-11-8/h1,3,5-7,9,15-17H,2H2/t5-,6-,7-,9-/m1/s1

InChI Key

XOUCEKYAMMLQRC-JXOAFFINSA-N

Canonical SMILES

C1=C2C(=NC=N1)N(N=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=C2C(=NC=N1)N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.